molecular formula C14H8N2S B1604994 Benzo[4,5]thieno[2,3-b]quinoxaline CAS No. 243-69-6

Benzo[4,5]thieno[2,3-b]quinoxaline

Cat. No.: B1604994
CAS No.: 243-69-6
M. Wt: 236.29 g/mol
InChI Key: YJJGTGWWLRKTAI-UHFFFAOYSA-N
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Description

Benzo[4,5]thieno[2,3-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a benzene ring, a thiophene ring, and a quinoxaline ring.

Mechanism of Action

Benzothieno[2,3-b]quinoxaline, also known as benzo[a]pyrazines, is a nitrogen-containing heterocyclic compound . This compound has attracted considerable attention due to its potential biological and pharmaceutical properties .

Target of Action

The primary targets of Benzothieno[2,3-b]quinoxaline are yet to be fully identified. Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that the synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-diketones . This process requires either an electrophilic activation of the diketone-coupling partner or nucleophilic activation of the diamine-reacting partner .

Biochemical Pathways

The synthesis of quinoxalines is known to involve a wide range of synthetic strategies . These strategies have been developed to be environmentally benign, suggesting that the compound may have a minimal impact on biochemical pathways .

Pharmacokinetics

Quinoxalines are known to be prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Quinoxalines and their derivatives have been found to exhibit a wide range of biological activities . This suggests that the compound may have diverse effects at the molecular and cellular level.

Action Environment

The action of Benzothieno[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the synthesis of quinoxalines has been developed to be environmentally benign, suggesting that the compound may be stable under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[4,5]thieno[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with o-phenylenediamine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzo[4,5]thieno[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Benzo[4,5]thieno[2,3-b]quinoxaline has a broad range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzo[4,5]thieno[2,3-b]quinoxaline is unique due to its combination of a benzene ring, a thiophene ring, and a quinoxaline ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a scaffold for drug development .

Properties

IUPAC Name

[1]benzothiolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJGTGWWLRKTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299303
Record name [1]Benzothieno[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243-69-6
Record name [1]Benzothieno[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1]Benzothieno[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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